1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine
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Overview
Description
1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core, a thiophene ring, and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through the condensation of appropriate thiophene derivatives with pyrimidine precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to modify the functional groups on the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the chloro position .
Scientific Research Applications
1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine
- 2-[(piperazin-1-yl)methyl]-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
- 4,8-bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
Uniqueness
1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine is unique due to its specific combination of a thieno[2,3-d]pyrimidine core, a thiophene ring, and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H18ClN3S2 |
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Molecular Weight |
363.9 g/mol |
IUPAC Name |
4-chloro-2-[(4-methylpiperidin-1-yl)methyl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H18ClN3S2/c1-11-4-6-21(7-5-11)9-14-19-16(18)15-12(10-23-17(15)20-14)13-3-2-8-22-13/h2-3,8,10-11H,4-7,9H2,1H3 |
InChI Key |
NKMFSOJSFYRWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=N2)Cl |
Origin of Product |
United States |
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